

Spectroscopic Analysis of 3-Ethylnonane: A Technical Guide

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Compound of Interest		
Compound Name:	3-Ethylnonane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethylnonane**, a branched alkane of interest in various chemical research and development applications. Due to the limited availability of public experimental spectra for **3-Ethylnonane**, this document presents high-quality predicted data for the target molecule, supplemented with experimental data for a close structural analog, **3-Ethyloctane**, to provide a tangible reference. This approach allows for a thorough understanding of the expected spectral characteristics.

Chemical Structure and Properties

• IUPAC Name: 3-Ethylnonane

CAS Number: 17302-11-3

Molecular Formula: C11H24

Molecular Weight: 156.31 g/mol

• Structure: A nine-carbon chain (nonane) with an ethyl group substituted at the third carbon atom.

Predicted Spectroscopic Data for 3-Ethylnonane



The following tables summarize the predicted spectroscopic data for **3-Ethylnonane**. These predictions are based on established computational models and provide a reliable estimation of the experimental values.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C1	14.2
C2	23.1
C3	39.5
C4	29.8
C5	27.2
C6	32.4
C7	22.9
C8	14.1
C9 (ethyl)	26.5
C10 (ethyl)	11.0
C11 (ethyl)	11.0

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



Proton Environment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Integration
-CH ₃ (C1)	0.88	Triplet	3H
-CH ₂ - (C2, C4, C5, C6, C7, C8)	1.2-1.4	Multiplet	12H
-CH- (C3)	1.3-1.5	Multiplet	1H
-CH ₂ - (ethyl)	1.3-1.5	Multiplet	2H
-CH₃ (ethyl)	0.85	Triplet	6Н

Predicted Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Type
2950 - 2970	C-H stretch (asymmetric, -CH₃)
2865 - 2885	C-H stretch (symmetric, -CH₃)
2920 - 2940	C-H stretch (asymmetric, -CH ₂)
2850 - 2870	C-H stretch (symmetric, -CH ₂)
1450 - 1470	C-H bend (-CH₂ and -CH₃)
1375 - 1385	C-H bend (symmetric, -CH₃)

Predicted Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Ethylnonane** is expected to show fragmentation patterns typical for branched alkanes. The molecular ion peak (M^+) at m/z 156 may be of low abundance. Key fragmentation pathways involve cleavage at the branching point.



m/z	Proposed Fragment
156	[C11H24]+ (Molecular Ion)
127	[M - C ₂ H ₅] ⁺
99	[M - C ₄ H ₉] ⁺
85	[C ₆ H ₁₃] ⁺
71	[C5H11]+
57	[C ₄ H ₉] ⁺ (likely base peak)
43	[C₃H₁]+
29	[C ₂ H ₅] ⁺

Experimental Spectroscopic Data for 3-Ethyloctane (Structural Analog)

To provide a practical reference, the following tables present experimental spectroscopic data for 3-Ethyloctane (CAS No. 5881-17-4), a close structural analog of **3-Ethylonane**.

Experimental Infrared (IR) Spectroscopy of 3-

Ethyloctane

Wavenumber (cm ⁻¹)	Vibration Type
2960	C-H stretch
2925	C-H stretch
2875	C-H stretch
1465	C-H bend
1380	C-H bend

Experimental Mass Spectrometry (MS) of 3-Ethyloctane



m/z	Relative Intensity	Proposed Fragment
142	5	[C10H22]+ (Molecular Ion)
113	15	[M - C ₂ H ₅] ⁺
85	50	[M - C4H9] ⁺ / [C ₆ H ₁₃] ⁺
71	60	[C ₅ H ₁₁] ⁺
57	100	[C4H9]+ (Base Peak)
43	85	[C₃H ₇]+
29	40	[C ₂ H ₅]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (e.g., 5-10 mg) is dissolved in a deuterated solvent (typically CDCl $_3$ for non-polar compounds like alkanes, approximately 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For 13 C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like **3-Ethylnonane**, the simplest method is to obtain a "neat" spectrum. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)



The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3-Ethylnonane**.

Caption: Workflow for the spectroscopic analysis of **3-Ethylnonane**.

Caption: Predicted fragmentation pathway for **3-Ethylnonane** in Mass Spectrometry.

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